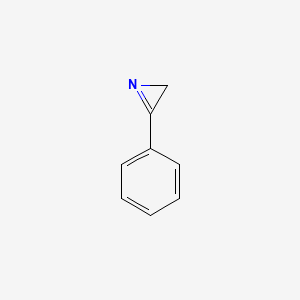

3-Phenyl-2H-azirine

Description

Structure

3D Structure

Properties

CAS No. |

7654-06-0 |

|---|---|

Molecular Formula |

C8H7N |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

3-phenyl-2H-azirine |

InChI |

InChI=1S/C8H7N/c1-2-4-7(5-3-1)8-6-9-8/h1-5H,6H2 |

InChI Key |

GLWWLZNPPPOICI-UHFFFAOYSA-N |

SMILES |

C1C(=N1)C2=CC=CC=C2 |

Canonical SMILES |

C1C(=N1)C2=CC=CC=C2 |

Other CAS No. |

7654-06-0 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenyl 2h Azirine and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

Several foundational methods have been developed for the synthesis of 2H-azirines, with specific adaptations for the 3-phenyl derivative.

One of the most prominent and widely utilized methods for generating 2H-azirines involves the thermal or photochemical decomposition of vinyl azides uzh.chclockss.orgru.nlarkat-usa.orgdiva-portal.orguq.edu.au. This process typically proceeds via the extrusion of molecular nitrogen, leading to the formation of a highly reactive vinyl nitrene intermediate, which subsequently undergoes intramolecular cyclization to form the azirine ring ru.nldiva-portal.orgresearchgate.netacs.org.

Mechanism: The decomposition of vinyl azides can occur through a concerted pathway or via a discrete vinyl nitrene intermediate ru.nldiva-portal.org. The vinyl nitrene, characterized by its significant 1,3-biradical character, is a short-lived species that readily cyclizes to the corresponding 2H-azirine researchgate.net. In the presence of oxygen, vinyl nitrenes can be intercepted, leading to different products, such as benzaldehyde (B42025) from the photolysis of 3-methyl-2-phenyl-2H-azirine researchgate.net.

Research Findings and Examples:

Microwave irradiation has emerged as an efficient alternative, often performed under solvent-free conditions, significantly reducing reaction times and often enhancing yields. For instance, microwave irradiation of [(Z)-1-azidoprop-1-enyl]benzene has been reported to yield 2-methyl-3-phenyl-2H-azirine heteroletters.org.

The photolysis of α-styryl azide (B81097) leads to 2-phenyl-1-azirine, alongside phenylacetonitrile (B145931) and trace amounts of N-phenylketenimine uq.edu.au. Similarly, the matrix photolysis of β-styryl azide yields 3-phenyl-1-azirine and 1-phenylketenimine uq.edu.au.

The reaction of (1-azidovinyl)benzene under thermal conditions, in conjunction with other reagents like 2-phenacyl-1,3-indandione, can generate a 3-phenyl-2H-azirine intermediate that participates in further transformations to form spiropyrroline systems acs.org.

The vinyl nitrene intermediate plays a pivotal role in the formation of 2H-azirines from vinyl azides ru.nldiva-portal.orgresearchgate.netacs.org. This highly reactive species is generated through the loss of N₂ from the azide. Its electronic configuration and reactivity dictate the subsequent cyclization pathway. The precise nature and lifetime of these nitrenes are critical factors influencing the efficiency and selectivity of the azirine formation. For example, triplet vinylnitrenes, due to their flexibility and biradical character, are transient and rapidly cyclize researchgate.net.

The Neber rearrangement, a classical method in organic synthesis, provides a pathway to α-amino ketones, and it is recognized that azirines can serve as intermediates in this transformation ru.nldiva-portal.org. The general approach involves the treatment of ketoxime sulfonate esters with a base, leading to the formation of an azirine structure ru.nl.

Mechanism: The Neber rearrangement mechanism typically involves proton abstraction from the carbon adjacent to the oxime, followed by displacement of the sulfonate group to form an azirine ring. Subsequent hydrolysis of the imine functionality within the azirine leads to the α-amino ketone ru.nl.

Research Findings and Examples: A modified Neber reaction has been successfully employed for the synthesis of derivatives such as 2,2-dimethyl-3-phenyl-2H-azirine uzh.ch.

While oxidative cyclization of enamines is a known strategy for heterocycle synthesis, specific detailed research findings or examples directly pertaining to the oxidative cyclization of enamines for the synthesis of this compound were not prominently featured in the reviewed literature. Therefore, this method's application to the specific target compound remains less documented within the provided sources.

Isoxazoles offer a valuable precursor class for the synthesis of 2H-azirines, typically via thermal or photolytic ring-opening and subsequent rearrangement ru.nlarkat-usa.orgheteroletters.orgresearchgate.netnih.gov.

Mechanism: The conversion often involves the cleavage of the isoxazole (B147169) ring, potentially leading to reactive intermediates that can cyclize to form the azirine. For example, photolysis of azidoisoxazole derivatives can lead to nitrene or nitrosoalkene intermediates, which can further rearrange to azirines or other heterocyclic products nih.gov.

Research Findings and Examples:

The isomerization of methyl 5-methoxy-3-phenylisoxazole-4-carboxylate, catalyzed by Rh₂(Piv)₄, yields dimethyl this compound-2,2-dicarboxylate, a bifunctionalized azirine derivative researchgate.net.

Treatment of 3-phenyl-5-(1-phenyl-ethyl)-isoxazole with microwave irradiation and a mercury lamp has been shown to produce an azirine derivative, N-Methyl-N-phenyl-2-phenyl-3H-azirin-3-carboxamide heteroletters.org.

The reaction of isoxazoles with molybdenum hexacarbonyl can lead to the formation of 3-phenyl-2-substituted-2H-azirines through carbon-nitrogen bond cleavage pathways researchgate.net.

Thermolysis and Photolysis of Vinyl Azides

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis has revolutionized organic synthesis, providing efficient and selective routes to complex molecules, including this compound derivatives. These methods often offer milder reaction conditions and greater control over stereochemistry and regiochemistry.

Rhodium Catalysis: Rhodium catalysts, such as Rh₂(Piv)₄, are effective in catalyzing the isomerization of isoxazoles to azirines researchgate.net. Rh(II) catalysts are also implicated in the decomposition of diazo compounds in the presence of azirines, leading to azirinium ylides that can form various nitrogen-containing heterocycles scribd.com. Furthermore, rhodium complexes of this compound have been synthesized, demonstrating the stabilization of this strained ring system through coordination researchgate.net. Rhodium-catalyzed nitrene reactions are also employed in the synthesis of pyridines, utilizing 2-vinyl-2H-azirines as key intermediates ntu.edu.sg.

Ruthenium Catalysis: Ruthenium catalysts are employed in cycloaddition reactions involving 2H-azirines and alkynes researchgate.net. Specifically, Grubbs' catalyst has been utilized to induce C-N bond fragmentation in 2H-azirines, leading to the formation of isoxazoles and pyrazoles arkat-usa.org.

Iron Catalysis: Given the abundance and cost-effectiveness of iron, iron-catalyzed reactions are gaining prominence. Iron catalysts have been used in the oxidation of 2H-azirine C-H bonds using phenyliodine(III) diacetate (PIDA), yielding various products, though yields can be moderate (e.g., 13%) dergipark.org.tr. The use of specific ligands, such as trans-N,N′-dimethylcyclohexane-1,2-diamine with FeCl₃, can optimize these iron-catalyzed reactions dergipark.org.tr.

Other Metal Catalysis: Molybdenum hexacarbonyl has been used to convert isoxazoles into 3-phenyl-2-substituted-2H-azirines via C-N bond cleavage researchgate.net. Transition metal catalysis can also activate azirines for participation in hetero Diels-Alder reactions diva-portal.org.

Data Tables

The following tables summarize key synthetic routes and findings for this compound and its derivatives.

Table 1: Thermolysis and Photolysis of Vinyl Azides for this compound Synthesis

| Starting Material | Reaction Conditions | Product(s) | Yield | Citation(s) |

| 1-azido-1-phenylethene | Thermolysis or Photolysis | This compound | 50-60% | uzh.chclockss.org |

| [(Z)-1-azidoprop-1-enyl]benzene | Microwave irradiation | 2-Methyl-3-phenyl-2H-azirine | N/A | heteroletters.org |

| α-styryl azide | Flash Vacuum Pyrolysis (FVP) | 2-Phenyl-1-azirine, Phenylacetonitrile | N/A | uq.edu.au |

| β-styryl azide | Thermolysis (100-105 °C) | 3-Phenyl-1-azirine, Phenylacetonitrile | N/A | uq.edu.au |

| β-styryl azide | Matrix photolysis | 3-Phenyl-1-azirine, 1-Phenylketenimine | N/A | uq.edu.au |

| (1-azidovinyl)benzene | Thermal conditions (with 2-phenacyl-1,3-indandione) | This compound intermediate, Spiropyrroline | 70% (for Spiropyrroline) | acs.org |

Table 2: Transition Metal-Catalyzed Syntheses Involving this compound or its Precursors

| Starting Material(s) | Catalyst/Reagent | Reaction Type/Transformation | Product(s) | Yield | Citation(s) |

| Methyl 5-methoxy-3-phenylisoxazole-4-carboxylate | Rh₂(Piv)₄ | Isomerization | Dimethyl this compound-2,2-dicarboxylate | N/A | researchgate.net |

| Isoxazoles | Molybdenum hexacarbonyl | C-N bond cleavage | 3-Phenyl-2-substituted-2H-azirines | N/A | researchgate.net |

| This compound + Phenyliodine(III) diacetate (PIDA) | Iron catalyst (e.g., FeCl₃), green light | C-H oxidation | Product | 13% | dergipark.org.tr |

| This compound + Phenyliodine(III) diacetate (PIDA) | HOTf (as catalyst) | C-H oxidation | Product | 51% | dergipark.org.tr |

| 2H-azirines + 1,2,4-tricarbonyl compounds | Transition metal catalysts | Cycloaddition/Rearrangement | Pyrrole (B145914) derivatives | Varies | researchgate.net |

| 2H-azirines + Alkynes | Ruthenium catalysts | Cycloaddition | Cycloadducts | N/A | researchgate.net |

| 2H-azirines | Grubbs' catalyst | C-N bond fragmentation | Isoxazoles, Pyrazoles | N/A | arkat-usa.org |

Table 3: Other Established Synthetic Routes

| Starting Material | Reaction Conditions | Product(s) | Yield | Citation(s) |

| Styrene + Iodine Azide -> 1-azido-1-phenylethene | Base treatment (e.g., KOtBu) | 1-azido-1-phenylethene | N/A | uzh.chclockss.org |

| Ketoxime sulfonate esters | Base treatment | Azirines (via Neber rearrangement) | N/A | ru.nldiva-portal.org |

| 3-Phenyl-5-(1-phenyl-ethyl)-isoxazole | Microwave irradiation, Mercury lamp | N-Methyl-N-phenyl-2-phenyl-3H-azirin-3-carboxamide | N/A | heteroletters.org |

Compound List

Fundamental Ring-Opening Pathways

The high ring strain of the azirine moiety renders it susceptible to ring-opening reactions under various conditions. These pathways often lead to the formation of highly reactive intermediates, such as nitrile ylides, which can undergo subsequent reactions.

Photochemical and Thermal Cleavage to Nitrile Ylides

Upon irradiation with UV light or upon thermal activation, this compound can undergo cleavage of its ring bonds, leading to the generation of transient nitrile ylides. These species are 1,3-dipoles and are highly reactive, readily participating in cycloaddition reactions with various dipolarophiles.

Bond Dissociation Preferences (C-C vs. C-N)

The specific bond cleavage pathway—whether the C-C bond or the C-N bond breaks—is influenced by the substitution pattern of the azirine and the reaction conditions. For this compound, photochemical excitation typically leads to the fragmentation of the C-C bond, generating a phenyl-substituted nitrile ylide. This preference is often attributed to the electronic distribution and the stability of the resulting fragments. Thermal cleavage can also occur, though the specific pathways and product distributions may differ from photochemical processes. Studies have indicated that the nature of substituents can influence whether C-C or C-N bond cleavage is favored, impacting the regioselectivity of subsequent reactions uzh.chresearchgate.netconicet.gov.ardiva-portal.org.

Excited State Dynamics and Nonadiabatic Processes

The photochemical behavior of this compound involves complex excited state dynamics. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent relaxation and fragmentation pathways can involve nonadiabatic processes, where transitions occur between different electronic potential energy surfaces. These processes are crucial in determining the efficiency and selectivity of nitrile ylide formation. Investigations using techniques like matrix isolation spectroscopy have allowed for the direct observation of photochemically generated nitrile ylides from this compound, providing direct evidence for these fragmentation pathways conicet.gov.ardiva-portal.org. The presence of electron-withdrawing substituents can influence intersystem crossing to the triplet state, which may alter the preferred bond cleavage mechanism.

Nucleophilic Addition and Ring-Opening Reactions

This compound is also highly reactive towards nucleophiles. The strained azirine ring can be attacked by various nucleophilic species, leading to ring opening and the formation of functionalized acyclic products. These reactions are key to its utility as a synthetic building block.

Reactions with Oxygen-Nucleophiles (e.g., Alcohols, Carboxylic Acids)

Oxygen nucleophiles, such as alcohols and carboxylic acids, readily react with this compound. In the case of alcohols, the reaction typically proceeds via nucleophilic attack at the carbon atom adjacent to the nitrogen, followed by ring opening to yield aziridines or, under certain conditions, amino alcohols. Carboxylic acids, acting as nucleophiles, can react with this compound, often under catalytic conditions. For instance, palladium-catalyzed reactions have been reported where carboxylic acids add to 2,3-diaryl-2H-azirines, leading to α-amidoketone derivatives through C-N bond cleavage and subsequent rearrangement researchgate.net. The mechanism can involve protonation of the azirine nitrogen, facilitating the nucleophilic attack by the carboxylate.

Reactions with Nitrogen-Nucleophiles (e.g., Amines)

Amines, being stronger nucleophiles than alcohols, also react efficiently with this compound. The nucleophilic attack by an amine typically occurs at the C2 or C3 position of the azirine ring, leading to ring opening and the formation of substituted enamines or related nitrogen-containing compounds. These reactions are important for synthesizing various heterocyclic structures and functionalized amines researchgate.net.

Reactions with Carbon-Nucleophiles (e.g., Organolithium Reagents)

2H-Azirines, including this compound, are susceptible to nucleophilic attack, a characteristic enhanced by their ring strain. Carbon nucleophiles, such as organolithium reagents and Grignard reagents, readily add to the C=N bond of the azirine ring. This nucleophilic addition typically occurs selectively on the least hindered face of the ring, leading to the formation of aziridine (B145994) adducts core.ac.uksmolecule.com. These aziridine products can often be isolated, although their stability can vary depending on their substituents core.ac.uk.

Research has also explored the use of chiral ligands in conjunction with organolithium reagents to achieve enantioselective synthesis of aziridines derived from 2H-azirines. Studies involving 3-(2-naphthyl)-2H-azirine, for instance, demonstrated that the addition of organolithium reagents in the presence of chiral ligands can yield the corresponding aziridines with controlled stereochemistry core.ac.ukdiva-portal.orgdiva-portal.org. These functionalized aziridines are valuable synthetic intermediates.

Table 1: Reactions of this compound with Carbon-Nucleophiles

| Nucleophile (Example) | Azirine Substrate (Example) | Product Type (General) | Key Observation / Stereochemistry | Citation(s) |

| Organolithium Reagents | This compound | Aziridines | Addition to C=N bond, often selective | core.ac.uksmolecule.com |

| Organolithium Reagents + Chiral Ligands | 3-(2-Naphthyl)-2H-azirine | Chiral Aziridines | Enantioselective synthesis achieved | core.ac.ukdiva-portal.orgdiva-portal.org |

| Grignard Reagents | 2H-Azirines | Aziridines | Selective attack on least hindered face | core.ac.uk |

Electrophilic Activation and Subsequent Reactions

The nitrogen atom in the 2H-azirine ring possesses a lone pair of electrons, allowing it to interact with electrophiles. This interaction can lead to activation of the azirine ring towards further reactions. Lewis acids, for example, can coordinate to the nitrogen atom, enhancing the electrophilicity of the azirine and promoting its participation in reactions such as hetero Diels-Alder cycloadditions diva-portal.orgresearchgate.netresearchgate.net.

Specifically, Lewis acids like BF₃·Et₂O have been shown to catalyze the reaction between this compound and dienes, such as Danishefsky's diene, at low temperatures. These reactions typically proceed with endo selectivity, yielding a single diastereoisomeric product researchgate.net. The activation by Lewis acids circumvents the need for electron-withdrawing groups, such as a carboxyl moiety, at the 3-position of the azirine, broadening the scope of their application in Diels-Alder reactions researchgate.netresearchgate.net. Computational studies, including DFT calculations and NMR experiments, have been employed to understand the coordination of Lewis acids to the azirine nitrogen and its impact on reactivity and stability diva-portal.org.

Table 2: Electrophilic Activation and Hetero Diels-Alder Reactions of this compound

| Electrophile / Lewis Acid | Diene / Reaction Partner | Conditions | Product Type (General) | Selectivity / Yield | Citation(s) |

| BF₃·Et₂O | Danishefsky's diene | −70 °C to −60 °C, < 1 h | Cycloadduct | Endo selectivity | researchgate.net |

| Lewis Acids (general) | Various Dienes | Elevated temperature (unless BF₃·Et₂O used) | Hetero Diels-Alder adducts | Endo selectivity | researchgate.netresearchgate.net |

| Lewis Acids | Various Dienes | Moderate temperatures | Cycloadducts | Moderate yields | diva-portal.org |

Cycloaddition Reactions

2H-Azirines are versatile building blocks in organic synthesis, participating in various cycloaddition reactions. Their inherent ring strain and the presence of the C=N double bond make them reactive dipolarophiles. The most significant cycloaddition chemistry of 2H-azirines involves the generation of nitrile ylides, which are potent 1,3-dipoles.

1,3-Dipolar Cycloadditions of Nitrile Ylides

Nitrile ylides are characterized by a linear C≡N⁺–C⁻ skeleton and are considered 1,3-dipoles, one oxidation level higher than azomethine ylides thieme-connect.de. They are commonly generated through three primary routes: the addition of electrophilic carbenes to nitriles, the dehydrochlorination of imidoyl chlorides, and crucially, the photochemical or thermal ring opening of strained 2H-azirines thieme-connect.deresearchgate.netbeilstein-journals.org. Photochemical ring opening, often induced by UV irradiation, leads to the heterolytic cleavage of the C-C bond of the azirine, generating the corresponding nitrile ylide researchgate.netacs.org.

These photochemically generated nitrile ylides are highly reactive intermediates that readily participate in 1,3-dipolar cycloaddition reactions with a wide range of dipolarophiles. The most common outcomes of these cycloadditions are the formation of five-membered nitrogen-containing heterocycles, such as pyrroles and dihydropyrroles, when reacting with alkynes and alkenes, respectively thieme-connect.deresearchgate.netbeilstein-journals.orgresearchgate.net. The electronic properties of the aromatic ring on the azirine generally have a minor impact on the principal outcome of these reactions beilstein-journals.org.

Table 3: Generation and Cycloaddition of Nitrile Ylides from this compound

| Generation Method | Azirine Precursor (Example) | Dipolarophile (Example) | Product Type (General) | Key Observation / Mechanism | Citation(s) |

| Photochemical Ring Opening | This compound | Electron-deficient olefins | 5-membered N-heterocycles | C-C bond cleavage, 1,3-dipolar cycloaddition | researchgate.netresearchgate.netacs.org |

| Photochemical Ring Opening | Vinyl Azides (via 2H-azirines) | Electron-deficient alkenes | Dihydropyrroles | In-situ generation and trapping | beilstein-journals.org |

| Photochemical Ring Opening | This compound | Alkynes | Pyrroles | 1,3-dipolar cycloaddition | thieme-connect.deresearchgate.net |

| Photochemical Ring Opening | This compound | Azodicarboxylates | 1,3,4-Triazoles | Cycloaddition | beilstein-journals.org |

A significant application of nitrile ylides derived from 2H-azirines, particularly this compound, is their cycloaddition with carbonyl compounds like aldehydes and ketones. This reaction pathway leads to the formation of 3-oxazolines researchgate.netcore.ac.uk. The photochemical generation of nitrile ylides from 2H-azirines followed by their reaction with aldehydes and ketones is a well-established method for synthesizing this class of heterocycles core.ac.uk. For instance, the reaction of methyl this compound-2-acetate with aldehydes and acetone (B3395972) in the presence of DABCO has also been reported to yield 3-oxazolines core.ac.uk.

Table 4: Cycloaddition of Nitrile Ylides with Aldehydes and Ketones

| Azirine Precursor (Example) | Carbonyl Compound (Example) | Catalyst / Conditions | Product Type | Citation(s) |

| This compound | Aldehydes | Photochemical | 3-Oxazolines | researchgate.net |

| This compound | Ketones | Photochemical | 3-Oxazolines | researchgate.net |

| Methyl this compound-2-acetate | Aldehydes, Acetone | DABCO | 3-Oxazolines | core.ac.uk |

This compound and its derivatives can react with various carboxylic acid derivatives, leading to different product classes. For example, iodo- and cyanoacetic acids have been reported to react with this compound, yielding amides core.ac.uk. Mechanistically, this often involves nucleophilic attack followed by ring opening core.ac.uk.

Furthermore, palladium-catalyzed reactions have been developed for the ring-opening of 2H-azirines with carboxylic acids, providing access to α-amido ketone derivatives sci-hub.se. These reactions are efficient and tolerant of various functional groups. In other instances, reactions with amines can lead to the formation of carboxamides, as seen in the synthesis of this compound-2,2-dicarboxamides using primary and secondary amines beilstein-journals.org.

Table 5: Reactions of this compound with Carboxylic Acid Derivatives

| Azirine Precursor (Example) | Carboxylic Acid Derivative (Example) | Catalyst / Conditions | Product Type | Citation(s) |

| This compound | Iodoacetic acid | - | Amides | core.ac.uk |

| This compound | Cyanoacetic acid | - | Amides | core.ac.uk |

| 2H-Azirines | Carboxylic acids | Pd-catalyzed | α-Amido ketones | sci-hub.se |

| This compound-2,2-dicarbonyl dichloride | Primary/Secondary amines | - | Dicarboxamides | beilstein-journals.org |

Nitrile ylides generated from this compound readily undergo [3+2] cycloaddition reactions with alkenes and alkynes thieme-connect.debeilstein-journals.orgresearchgate.net. The reaction with electron-deficient alkenes typically yields dihydropyrroles, while reactions with alkynes afford pyrroles thieme-connect.debeilstein-journals.orgresearchgate.net. These cycloadditions are fundamental in constructing five-membered nitrogen-containing heterocyclic rings.

Intramolecular cycloaddition reactions have also been studied, where suitably functionalized azirines can react with pendant alkene or alkyne moieties to form fused ring systems lookchem.com. The regioselectivity and stereoselectivity of these cycloadditions are often governed by frontier molecular orbital (FMO) theory and steric factors lookchem.com. For example, the reaction of nitrile ylides with electron-deficient alkynes can lead to pyrroles thieme-connect.de.

Table 6: Cycloaddition of Nitrile Ylides with Alkenes and Alkynes

| Azirine Precursor (Example) | Alkene/Alkyne (Example) | Product Type (General) | Key Observation / Selectivity | Citation(s) |

| This compound | Alkenes | Dihydropyrroles | [3+2] Cycloaddition | thieme-connect.debeilstein-journals.orgresearchgate.net |

| This compound | Alkynes | Pyrroles | [3+2] Cycloaddition | thieme-connect.deresearchgate.net |

| This compound | Electron-deficient alkynes | Pyrroles | [3+2] Cycloaddition | thieme-connect.de |

| This compound | Diisopropyl azodicarboxylate | 1,3,4-Triazoles | Cycloaddition | beilstein-journals.org |

| o-Allylphenyl-substituted 2H-azirines | Internal alkenes | Benzobicyclo[3.1.0]hexenes | Intramolecular cycloaddition | lookchem.com |

Formal Cycloadditions ([3+2], [3+2+2])

This compound can participate in formal cycloaddition reactions, acting as a 1,3-dipole equivalent or a component in concerted cycloaddition processes. These reactions often lead to the formation of nitrogen-containing heterocycles.

[3+2] Cycloadditions: this compound can undergo [3+2] cycloadditions with various unsaturated systems. For example, copper(II) and copper(I) compounds catalyze the formal [3+2] cycloaddition of 3-aryl-2H-azirines with six-membered cyclic enols, leading to pyrrolo[3,2-c]quinoline, chromeno[3,4-b]pyrrole, and naphtho[1,8-ef]indole scaffolds. This process involves the cleavage of the N1-C2 azirine bond mdpi.comsemanticscholar.org. Under metal-free conditions, certain 2H-azirines can also undergo [3+2] cycloadditions with electron-rich olefins like enolates, enamines, ynamines, and phosphoranes, yielding pyrroles or open-chain compounds core.ac.uk. Photochemical [3+2] cycloadditions of 3-phenyl-2H-azirines with phosphonates have also been reported, leading to 3-oxazoline derivatives uzh.ch.

[3+2+2] Cycloadditions: While less commonly documented for this compound specifically compared to [3+2] cycloadditions, azirines in general can participate in more complex cycloaddition cascades. Theoretical studies suggest that the feasibility of [3+2+2] cycloadditions of 2H-azirines with alkynes is influenced by factors like oxidative coupling and oxidative addition steps, with selectivity depending on the specific metal catalyst and substrates involved oup.com.

Transition Metal-Catalyzed Reactivity

Transition metals play a pivotal role in unlocking the diverse reactivity of this compound, facilitating bond cleavages, isomerizations, and coupling reactions.

Oxidative Addition and Azaallyl Intermediate Formation

Transition metals, particularly low-valent ones, can undergo oxidative addition into the C-N bond of 3-phenyl-2H-azirines. This process is often the initial step in metal-catalyzed reactions, leading to the formation of azaallyl intermediates. For instance, titanium(II) complexes can undergo oxidative addition into the C–N bond of azirines to form azatitanacyclobutene intermediates nih.gov. Similarly, palladium catalysts can facilitate oxidative addition into the C–N bond of azirines, generating azaallyl intermediates nih.gov. These intermediates are crucial for subsequent transformations such as coupling reactions or rearrangements.

C-N and C-C Bond Cleavage Mechanisms

The strained nature of the azirine ring makes it susceptible to cleavage of its C-N and C-C bonds under the influence of transition metal catalysts.

C-N Bond Cleavage: Transition metals commonly catalyze reactions involving the cleavage of the C-N bond of this compound. For example, molybdenum hexacarbonyl reacts with 3-phenyl-2H-azirines via C-N bond cleavage to yield 2H-pyrroles uzh.ch. Rhodium catalysts can also induce C-N bond cleavage, leading to various heterocyclic products arkat-usa.orgnih.gov. In some cases, this cleavage can result in the formation of azaallyl palladium complexes nih.govresearchgate.net. The C-N bond cleavage is a fundamental step in many catalytic cycles involving azirines.

C-C Bond Cleavage: While C-N bond cleavage is more frequently observed, C-C bond cleavage can also occur. For instance, in the coupling of azirines with electron-deficient alkynes catalyzed by photocatalysts, the addition to the alkyne can proceed through cleavage of the C–C bond of the azirine nih.gov.

Catalytic Coupling Reactions Leading to Nitrogen Heterocycles

Transition metal catalysis is instrumental in the synthesis of a wide array of nitrogen-containing heterocycles from this compound.

Pyrrole (B145914) Synthesis: Molybdenum hexacarbonyl, in the presence of 3-phenyl-2H-azirines and alkyl acetylene (B1199291) carboxylates, promotes the cleavage of the C,N-double bond to form 2H-pyrroles uzh.ch. Rhodium catalysts have also been employed in the synthesis of pyrroles through various pathways, including the cyclization of azirine-derived intermediates researchgate.netgoogle.com.

Other Nitrogen Heterocycles: Transition metal catalysts facilitate the formation of diverse heterocycles. For example, iron catalysts have been used for the acyloxylation of 2H-azirines dergipark.org.tr. Titanium complexes can lead to the formation of diazatitanacyclohexenes nih.gov. Palladium-catalyzed reactions can yield β-lactams or other nitrogen heterocycles through C-N bond cleavage and subsequent transformations nih.govarkat-usa.org. Ruthenium-catalyzed cycloadditions of azirines with alkynes have also been studied oup.com.

Metal-Mediated Isomerization and Rearrangement Processes

Transition metals can catalyze the isomerization and rearrangement of this compound and its derivatives, leading to the formation of new cyclic structures.

Isomerization to Pyrroles and Oxazoles: Metal catalysis, particularly with rhodium, can induce the isomerization of 2H-azirines to form pyrroles or oxazoles clockss.orgresearchgate.netnih.gov. For instance, rhodium(II) catalysts can mediate the isomerization of 2H-azirine-2-carbaldehydes to 2-azadienes, which then cyclize to form pyrroles researchgate.net. The isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles is another example of metal-catalyzed rearrangement nih.gov.

Formation of Azaallyl Intermediates: As mentioned earlier, transition metals can facilitate oxidative addition into the C-N bond, generating azaallyl intermediates that can undergo further rearrangements or insertions nih.gov.

Metal-Mediated C-H Activation: Rhodium catalysts can mediate C-H activation reactions involving 3-aryl-2H-azirines, leading to selective C-C bond formation and the synthesis of acylmethyl-substituted 2-arylpyridines nih.govscispace.com.

Rearrangement Pathways beyond Cycloadditions

Beyond cycloaddition reactions, this compound can undergo various thermal and photochemical rearrangements.

Nitrile Ylide Formation: Thermal cleavage of the C–C single bond in this compound can lead to the formation of nitrile ylides, although this process typically requires a high activation barrier acs.org. Photochemical cleavage, however, can be ultrafast, leading to nitrile ylides via conical intersections acs.org. These nitrile ylides are highly reactive intermediates that can participate in subsequent cycloaddition or rearrangement reactions.

Thermal Rearrangements: Thermal treatment of azirines can lead to various products depending on the substituents and conditions. For example, thermal rearrangements of 2,3-diphenyl-2H-azirine have been studied, though specific pathways for this compound itself under purely thermal conditions without a catalyst are less detailed in the provided snippets, beyond the general mention of C(2)–N bond cleavage to form vinyl nitrenes researchgate.netrsc.org.

Ring-Opening Reactions: The high ring strain of this compound makes it prone to ring-opening reactions. These can be induced by nucleophiles, Lewis acids, or transition metals, leading to acyclic products or intermediates that can cyclize to form other heterocycles core.ac.ukresearchgate.netbeilstein-journals.orgresearchgate.net. For instance, reaction with carboxylic acids under acidic conditions can lead to ring-opened amides core.ac.uk.

Compound Table

| Compound Name | CAS Number |

| This compound | [Specific CAS not found in snippets, but implied by context] |

| Methyl this compound-2-carboxylate | 18709-45-0 |

| 2,3-Diphenyl-2H-azirine | [Not explicitly listed with CAS, but discussed] |

| 2-Methyl-3-phenyl-2H-azirine | [Not explicitly listed with CAS, but discussed] |

Note: CAS numbers for all specific derivatives mentioned were not consistently available in the provided snippets.### Reactivity Profiles and Mechanistic Investigations of this compound

The chemical compound this compound is a highly strained three-membered unsaturated nitrogen heterocycle that exhibits diverse reactivity, making it a valuable building block in organic synthesis. Its reactivity is largely dictated by the inherent ring strain and the presence of the electrophilic C=N double bond. This article delves into its formal cycloaddition reactions, transition metal-catalyzed transformations, and other rearrangement pathways.

Formal Cycloadditions ([3+2], [3+2+2])

This compound can participate in formal cycloaddition reactions, acting as a 1,3-dipole equivalent or a component in concerted cycloaddition processes. These reactions often lead to the formation of nitrogen-containing heterocycles.

[3+2] Cycloadditions: this compound can undergo [3+2] cycloadditions with various unsaturated systems. For example, copper(II) and copper(I) compounds catalyze the formal [3+2] cycloaddition of 3-aryl-2H-azirines with six-membered cyclic enols, leading to pyrrolo[3,2-c]quinoline, chromeno[3,4-b]pyrrole, and naphtho[1,8-ef]indole scaffolds. This process involves the cleavage of the N1-C2 azirine bond mdpi.comsemanticscholar.org. Under metal-free conditions, certain 2H-azirines can also undergo [3+2] cycloadditions with electron-rich olefins like enolates, enamines, ynamines, and phosphoranes, yielding pyrroles or open-chain compounds core.ac.uk. Photochemical [3+2] cycloadditions of 3-phenyl-2H-azirines with phosphonates have also been reported, leading to 3-oxazoline derivatives uzh.ch.

[3+2+2] Cycloadditions: While less commonly documented for this compound specifically compared to [3+2] cycloadditions, azirines in general can participate in more complex cycloaddition cascades. Theoretical studies suggest that the feasibility of [3+2+2] cycloadditions of 2H-azirines with alkynes is influenced by factors like oxidative coupling and oxidative addition steps, with selectivity depending on the specific metal catalyst and substrates involved oup.com.

Transition Metal-Catalyzed Reactivity

Transition metals play a pivotal role in unlocking the diverse reactivity of this compound, facilitating bond cleavages, isomerizations, and coupling reactions.

Transition metals, particularly low-valent ones, can undergo oxidative addition into the C-N bond of 3-phenyl-2H-azirines. This process is often the initial step in metal-catalyzed reactions, leading to the formation of azaallyl intermediates. For instance, titanium(II) complexes can undergo oxidative addition into the C–N bond of azirines to form azatitanacyclobutene intermediates nih.gov. Similarly, palladium catalysts can facilitate oxidative addition into the C–N bond of azirines, generating azaallyl intermediates nih.govresearchgate.net. These intermediates are crucial for subsequent transformations such as coupling reactions or rearrangements.

The strained nature of the azirine ring makes it susceptible to cleavage of its C-N and C-C bonds under the influence of transition metal catalysts.

C-N Bond Cleavage: Transition metals commonly catalyze reactions involving the cleavage of the C-N bond of this compound. For example, molybdenum hexacarbonyl reacts with 3-phenyl-2H-azirines via C-N bond cleavage to yield 2H-pyrroles uzh.ch. Rhodium catalysts can also induce C-N bond cleavage, leading to various heterocyclic products arkat-usa.orgnih.gov. In some cases, this cleavage can result in the formation of azaallyl palladium complexes nih.govresearchgate.net. The C-N bond cleavage is a fundamental step in many catalytic cycles involving azirines.

C-C Bond Cleavage: While C-N bond cleavage is more frequently observed, C-C bond cleavage can also occur. For instance, in the coupling of azirines with electron-deficient alkynes catalyzed by photocatalysts, the addition to the alkyne can proceed through cleavage of the C–C bond of the azirine nih.gov.

Transition metal catalysis is instrumental in the synthesis of a wide array of nitrogen-containing heterocycles from this compound.

Pyrrole Synthesis: Molybdenum hexacarbonyl, in the presence of 3-phenyl-2H-azirines and alkyl acetylene carboxylates, promotes the cleavage of the C,N-double bond to form 2H-pyrroles uzh.ch. Rhodium catalysts have also been employed in the synthesis of pyrroles through various pathways, including the cyclization of azirine-derived intermediates researchgate.netgoogle.com.

Other Nitrogen Heterocycles: Transition metal catalysts facilitate the formation of diverse heterocycles. For example, iron catalysts have been used for the acyloxylation of 2H-azirines dergipark.org.tr. Titanium complexes can lead to the formation of diazatitanacyclohexenes nih.gov. Palladium-catalyzed reactions can yield β-lactams or other nitrogen heterocycles through C-N bond cleavage and subsequent transformations nih.govarkat-usa.org. Ruthenium-catalyzed cycloadditions of azirines with alkynes have also been studied oup.com.

Transition metals can catalyze the isomerization and rearrangement of this compound and its derivatives, leading to the formation of new cyclic structures.

Isomerization to Pyrroles and Oxazoles: Metal catalysis, particularly with rhodium, can induce the isomerization of 2H-azirines to form pyrroles or oxazoles clockss.orgresearchgate.netnih.gov. For instance, rhodium(II) catalysts can mediate the isomerization of 2H-azirine-2-carbaldehydes to 2-azadienes, which then cyclize to form pyrroles researchgate.net. The isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles is another example of metal-catalyzed rearrangement nih.gov.

Metal-Mediated C-H Activation: Rhodium catalysts can mediate C-H activation reactions involving 3-aryl-2H-azirines, leading to selective C-C bond formation and the synthesis of acylmethyl-substituted 2-arylpyridines nih.govscispace.com.

Rearrangement Pathways beyond Cycloadditions

Beyond cycloaddition reactions, this compound can undergo various thermal and photochemical rearrangements.

Nitrile Ylide Formation: Thermal cleavage of the C–C single bond in this compound can lead to the formation of nitrile ylides, although this process typically requires a high activation barrier acs.org. Photochemical cleavage, however, can be ultrafast, leading to nitrile ylides via conical intersections acs.org. These nitrile ylides are highly reactive intermediates that can participate in subsequent cycloaddition or rearrangement reactions.

Thermal Rearrangements: Thermal treatment of azirines can lead to various products depending on the substituents and conditions. For example, thermal rearrangements of 2,3-diphenyl-2H-azirine have been studied rsc.org. The general thermal reaction of 2H-azirines can involve C(2)–N bond cleavage to form vinyl nitrenes, which then undergo further reactions researchgate.net.

Ring-Opening Reactions: The high ring strain of this compound makes it prone to ring-opening reactions. These can be induced by nucleophiles, Lewis acids, or transition metals, leading to acyclic products or intermediates that can cyclize to form other heterocycles core.ac.ukresearchgate.netbeilstein-journals.orgresearchgate.net. For instance, reaction with carboxylic acids under acidic conditions can lead to ring-opened amides core.ac.uk.

Skeletal Rearrangements and Isomerizations

The high ring strain within the 2H-azirine core makes it susceptible to various skeletal rearrangements and isomerizations under thermal, photochemical, or catalytic conditions. These processes often involve the cleavage of carbon-nitrogen or carbon-carbon bonds, leading to transient intermediates that can undergo further transformations aip.org.

One significant pathway involves the ring opening of the azirine to form azomethine ylides uzh.chresearchgate.netresearchgate.net. These ylides are highly reactive 1,3-dipoles that can participate in subsequent cycloaddition reactions. For instance, the azomethine ylides derived from this compound can isomerize to form 2-azahexa-1,3,5-trienes, which may then cyclize to yield dihydropyridines or pyrroles, depending on the stereochemistry of the triene intermediate researchgate.net.

Thermal treatment of this compound can also lead to rearrangements involving vinyl nitrene intermediates. These intermediates are known to undergo cyclization to form indoles tandfonline.com. Furthermore, the azirine ring can isomerize to the corresponding aziridine under certain conditions, particularly with base catalysis uzh.chcore.ac.uk. Lewis acid activation can also promote rearrangements, facilitating the participation of 2H-azirines in hetero Diels-Alder reactions researchgate.netdiva-portal.org. A general mechanism for some thermal rearrangements involves a nih.govnih.gov-sigmatropic rearrangement of the vinyl group followed by a 1,3-hydrogen shift researchgate.net.

Table 1: Skeletal Rearrangements and Isomerizations of this compound Derivatives

| Reaction Type/Intermediate | Substrate/Starting Material | Conditions | Key Products/Transformations | Citation(s) |

| Ring Opening to Ylide | This compound | Various | Azomethine ylides | uzh.chresearchgate.netresearchgate.net |

| Azahexatriene Formation | Azomethine ylides derived from this compound | N/A | (3Z)- and (3E)-2-azahexa-1,3,5-trienes | researchgate.net |

| Cyclization of Azahexatrienes | (3Z)- or (3E)-2-azahexa-1,3,5-trienes | N/A | Dihydropyridines, Pyrroles | researchgate.net |

| Thermal Rearrangement | This compound | Heating | Indoles (via vinyl nitrene intermediates) | tandfonline.com |

| Isomerization | This compound | Base catalysis | Aziridines | uzh.chcore.ac.uk |

| Sigmatropic Rearrangement | This compound | N/A | nih.govnih.gov-sigmatropic rearrangement of the vinyl group, followed by a 1,3-H shift | researchgate.net |

| Lewis Acid Catalyzed Transformation | This compound | Lewis Acids | Participation in hetero Diels-Alder reactions | researchgate.netdiva-portal.org |

Ring Expansion and Contraction Reactions

The strained nature of the 2H-azirine ring also facilitates ring expansion reactions, where the three-membered ring is incorporated into a larger cyclic system. A notable example is the reaction of various 2H-azirines, including those with a phenyl substituent, with cyclopentadienones. This process leads to the formation of 3H-azepines, which are seven-membered heterocyclic compounds, often in good yields diva-portal.org.

Table 2: Ring Expansion Reactions of 2H-Azirines

| Reaction Type | Substrate/Starting Material | Reagent/Conditions | Product(s) | Citation(s) |

| Ring Expansion | 2H-Azirines (including 3-phenyl derivatives) | Cyclopentadienones | 3H-Azepines | diva-portal.org |

| Thermal Expansion | 2-Benzoyl-2-halo-2H-azirine-3-carboxylates | Heating | 4-Haloisoxazoles | uc.pt |

| General Pathway | 2H-Azirines | C-N or C-C bond cleavage | Various heterocycles | aip.org |

Oxidative Cyclodimerization Reactions

2H-Azirine-2-carboxylates, including derivatives of this compound, can undergo oxidative cyclodimerization reactions, typically promoted by triethylamine (B128534) in the presence of air or oxygen at elevated temperatures researchgate.netmdpi.comacs.org. This process results in the formation of pyrimidine-4,6-dicarboxylate structures.

Table 3: Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates

| Reaction Type | Substrate/Starting Material | Reagent/Conditions | Product(s) | Citation(s) |

| Oxidative Cyclodimerization | 2H-Azirine-2-carboxylates (e.g., methyl this compound-2-carboxylate) | Triethylamine, Air/Oxygen, Heating | Pyrimidine-4,6-dicarboxylates | researchgate.netmdpi.comacs.org |

:

this compound

Aziridines

Azomethine ylides

2-Azahexa-1,3,5-trienes

Dihydropyridines

Pyrroles

Indoles

Vinyl nitrenes

3H-Azepines

2-Benzoyl-2-halo-2H-azirine-3-carboxylates

4-Haloisoxazoles

2H-Azirine-2-carboxylates

Methyl this compound-2-carboxylate

Pyrimidine-4,6-dicarboxylates

N,N-diethylhydroxylamine

(Aminooxy)aziridine

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate reaction mechanisms of 2H-azirines. DFT calculations have been successfully employed to support proposed mechanisms for photoreactivity and to aid in the characterization of transient intermediates formed upon irradiation. acs.org For instance, in studies of related azirine derivatives, DFT calculations have been crucial in characterizing nitrile ylides and understanding their subsequent reactions in solution and cryogenic matrices. researchgate.netresearchgate.net

Theoretical studies on the dimerization of 2H-azirine-2-carboxylates to form pyrimidine-4,6-dicarboxylates have also utilized DFT calculations to explore the reaction mechanism. mdpi.com These investigations have helped to identify key intermediates and elucidate the complex bond cleavage and formation processes involved. mdpi.com Furthermore, DFT has been applied to study the hetero-Diels-Alder cycloaddition reactions of azirine derivatives, providing insights into their behavior as dienophiles. researchgate.net

A key application of DFT in studying 3-phenyl-2H-azirine and its analogues is the elucidation of potential energy surfaces for its various chemical transformations. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles that map out the most favorable reaction pathways.

Computational studies have identified transition states for processes such as the ring-opening of related 1H-diazirines to imidoylnitrenes. For example, transition states for this process were found to lie approximately 18.9 and 23.2 kcal/mol above the precursor nitrile imine, indicating the energy required for the transformation. researchgate.net These calculations highlight the influence of steric factors, such as the presence of a phenyl group, on the geometry and energy of the transition states. researchgate.net The ability to model these high-energy points on the reaction coordinate is critical for understanding reaction kinetics and predicting the feasibility of a proposed mechanistic step.

The photochemistry of 2H-azirines is characterized by a fascinating competition between C-C and C-N bond cleavage. researchgate.netresearchgate.net DFT calculations have been instrumental in analyzing the factors that govern this selectivity. It has been theorized that the nature of the substituents on the azirine ring and the wavelength of irradiation control whether C-C or C-N bond breakage is favored upon exposure to light. researchgate.netresearchgate.net

For example, in derivatives like 3-methyl-2-phenyl-2H-azirine, short-wavelength irradiation tends to induce C-C bond cleavage to form a nitrile ylide, while longer-wavelength light promotes C-N bond scission to yield a vinylnitrene. researchgate.net DFT studies can rationalize these observations by calculating the activation barriers associated with each cleavage pathway in different electronic states (singlet vs. triplet). For subsequent rearrangement reactions, such as the conversion of imidoylnitrenes to carbodiimides, DFT calculations have predicted modest activation barriers in the range of 12-20 kcal/mol. researchgate.net This quantitative analysis of activation energies is essential for predicting which bond is more likely to break under specific conditions.

| Reaction Pathway | Intermediate/Product | Computational Finding |

| Photochemical Ring Opening | Nitrile Ylide | Favored by short-wavelength irradiation (e.g., 254 nm), involves C-C bond cleavage. researchgate.netresearchgate.net |

| Photochemical Ring Opening | Triplet Vinylnitrene | Favored by longer-wavelength irradiation (e.g., >300 nm), involves C-N bond cleavage. researchgate.netresearchgate.net |

| Imidoylnitrene Rearrangement | Carbodiimide | Proceeds with a calculated activation barrier of 12-20 kcal/mol. researchgate.net |

Dynamics Simulations of Photochemical Transformations

While static DFT calculations provide a picture of the potential energy surface, dynamics simulations offer a more complete view of the photochemical transformations by modeling the real-time evolution of the molecule after light absorption. These simulations can trace the trajectory of the atoms as the molecule moves from the excited state back to the ground state, revealing the intricate details of bond breaking and formation.

Mechanistic studies on the decomposition of 2H-azirines have incorporated dynamics simulations to complement electronic structure calculations. acs.orgacs.org These simulations can help to explain how the molecule navigates the potential energy landscape, including passages through conical intersections, which are crucial for understanding non-adiabatic transitions between electronic states. This approach provides a deeper, time-resolved understanding of why different excitation wavelengths can lead to distinct photochemical outcomes, such as the selective cleavage of either the C-C or C-N bond. researchgate.netresearchgate.net

Electronic Structure Analysis in Reactivity Prediction

The analysis of the electronic structure of this compound and its derivatives provides a fundamental basis for predicting their reactivity. Computational methods are used to determine properties like molecular orbital energies, charge distributions, and reactivity indices. researchgate.net

In the context of cycloaddition reactions, DFT-based reactivity indices have been highly successful in explaining the behavior of azirines. researchgate.net Concepts such as global electrophilicity, chemical potential, and nucleophilicity are used to understand the electrostatic interactions that drive the reaction. researchgate.net Furthermore, local reactivity descriptors like the Fukui function and local electrophilicity/nucleophilicity indices are employed to predict site selectivity, explaining why a reactant will attack a specific atom in the azirine ring. researchgate.net This type of analysis is crucial for rationalizing and predicting the outcomes of polar reactions involving the 2H-azirine core.

| Computational Tool | Application in Reactivity Prediction | Reference |

| Global Reactivity Descriptors (Electrophilicity, Nucleophilicity) | Explains overall nucleophilic/electrophilic character in cycloadditions. | researchgate.net |

| Local Reactivity Descriptors (Fukui Function, Local Electrophilicity) | Predicts the specific site of attack (regioselectivity) in reactions. | researchgate.net |

| Molecular Orbital Analysis | Identifies frontier orbitals (HOMO/LUMO) to understand reaction pathways. | acs.org |

Strategic Applications of 3 Phenyl 2h Azirine in Complex Organic Synthesis

Utility as a Versatile Building Block for Nitrogen-Containing Heterocycles

The unique reactivity profile of 3-phenyl-2H-azirine and its derivatives allows for efficient access to various heterocyclic scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and natural products.

Synthesis of Pyrroles and Indoles

3-Phenyl-2H-azirines are instrumental in the synthesis of both pyrroles and indoles through various reaction pathways.

Pyrrole (B145914) Synthesis: Reactions involving 2H-azirines and enamines, followed by acid-catalyzed cyclization of the intermediate dihydropyrroles, provide a general route to pyrrole-2-carboxylic acid derivatives rsc.org. Photochemical [3+2] cycloaddition reactions between 2H-azirines and nitroalkenes, followed by denitration or debromination, have also been developed for the synthesis of tetrasubstituted pyrroles thieme-connect.com. Furthermore, transition-metal-catalyzed coupling reactions, such as those involving titanium, can lead to pyrrole formation via C-C bond cleavage of the azirine ring nih.gov.

Indole (B1671886) Synthesis: Indole frameworks can be efficiently accessed through the reaction of 2H-azirines with arynes. For instance, the reaction of 2-methyl-3-phenyl-2H-azirine with benzyne, generated in situ, selectively affords 3-phenyl-2-methyl-1H-indole in good yields and high regioselectivity acs.orgias.ac.in. Similarly, reactions of 2,3-diaryl-2H-azirines with symmetrical arynes provide N-H indole derivatives ias.ac.in. The temperature of the reaction can influence the selectivity, with higher temperatures favoring the formation of 2,3-diarylindoles ias.ac.in.

Table 5.1.1: Synthesis of Pyrroles and Indoles from this compound Derivatives

| Reaction Type | Azirine Derivative | Reagent/Conditions | Product | Yield | Citation |

| Indole Synthesis | 2-methyl-3-phenyl-2H-azirine | Benzyne (from o-(trimethylsilyl)aryl triflate), KF, 18-crown-6, THF, 60 °C | 3-phenyl-2-methyl-1H-indole | 61% | ias.ac.in |

| Indole Synthesis | 2,3-diphenyl-2H-azirine | Benzyne (from o-(trimethylsilyl)aryl triflate), KF, 18-crown-6, THF, 60 °C | 2,3-diphenylindole | 65% | ias.ac.in |

| Indole Synthesis | 2-[2-(4-nitrobenzyl)-2H-tetrazol-5-yl]-3-phenyl-2H-azirine | Benzyne (from o-(trimethylsilyl)aryl triflate), KF, 18-crown-6, THF, 60 °C | 3-[2-(4-nitrobenzyl)-2H-tetrazol-5-yl]-2-phenyl-1H-indole | 65% | nih.gov |

| Pyrrole Synthesis | This compound | Enamines, followed by acid treatment of dihydropyrrole intermediate | Pyrrole-2-carboxylic acid derivatives | Mod-High | rsc.org |

| Pyrrole Synthesis | 2H-azirine | Nitroalkenes, visible light, photocatalyst, followed by denitration/debromination | Tetrasubstituted pyrroles | High | thieme-connect.com |

Access to Imidazoles, Oxazoles, and Pyrimidines

3-Phenyl-2H-azirines serve as precursors for a range of other important nitrogen-containing heterocycles, including imidazoles, oxazoles, and pyrimidines.

Imidazoles: The synthesis of imidazoles can be achieved through various routes involving azirines. For example, zinc chloride-catalyzed reactions of 3-aryl-2H-azirines with benzimidates provide efficient access to imidazoles nih.gov. Electrochemical methods, where 2H-azirines are formed as intermediates from vinyl azides, can also lead to substituted imidazoles nih.gov. Furthermore, Lewis acid catalysis, such as with BF₃, can facilitate the reaction of 3-amino-2H-azirines with amidates to form 5-amino-4H-imidazoles nih.goviucr.org.

Oxazoles: Thermal rearrangements of this compound derivatives are a common pathway to isoxazoles and oxazoles. For instance, heating this compound-2-carboxaldehyde leads to 3-phenylisoxazole (B85705) in high yield uc.pt. Similarly, transition-metal catalysts like Grubbs' catalyst can induce the rearrangement of vinyl-substituted 2H-azirines to isoxazoles arkat-usa.org. Rhodium(II) catalysis can also be employed to convert azirines into oxazole (B20620) derivatives nih.gov.

Pyrimidines: Pyrimidine (B1678525) rings can be constructed from 2H-azirines through several methods. Oxidative cyclodimerization of 2H-azirine-2-carboxylates in the presence of triethylamine (B128534) and air can yield pyrimidines mdpi.comresearchgate.net. Palladium-catalyzed insertion reactions of isocyanides into 2H-azirines offer another route to polysubstituted pyrimidines acs.org. Additionally, 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from aziridines and 2H-azirines can also lead to pyrimidine formation uc.pt.

Table 5.1.2: Synthesis of Imidazoles, Oxazoles, and Pyrimidines from this compound Derivatives

| Reaction Type | Azirine Derivative | Reagent/Conditions | Product | Yield | Citation |

| Imidazole Synthesis | This compound | Electrochemical synthesis with benzyl (B1604629) amine | Substituted imidazole | 35% | nih.gov |

| Imidazole Synthesis | 3-aryl-2H-azirines | Benzimidates, ZnCl₂ catalysis | Imidazoles | N/A | nih.gov |

| Oxazole Synthesis | This compound-2-carboxaldehyde | Heat (200 °C) | 3-phenylisoxazole | High | uc.pt |

| Oxazole Synthesis | 2-benzoyl-3-phenyl-2H-azirine | Heat in non-hydroxylic solvents | Isoxazole (B147169) | N/A | uc.pt |

| Oxazole Synthesis | Methyl 2-benzoyl-2-halo-2H-azirine-3-carboxylates | Heat in toluene | 4-halo-5-phenyl-1,3-oxazole-2-carboxylates | High | uc.pt |

| Oxazole Synthesis | 2-phenyl-3-vinyl-substituted 2H-azirines | Grubbs' catalyst | 3-phenylisoxazole | 90% | arkat-usa.org |

| Oxazole Synthesis | This compound | Benzonitrile, Rh₂(oct)₄ catalysis | 2-phenyl-5-(3-phenyl-2H-azirin-2-yl)oxazole | 43% | nih.gov |

| Pyrimidine Synthesis | 2H-azirine-2-carboxylates | Triethylamine, air, heating | Pyrimidines | N/A | mdpi.com |

| Pyrimidine Synthesis | Methyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate | Azomethine ylide (from ethyl (3S,2R)-3-phenylaziridine-2-carboxylate), toluene, heat | Pyrimidine | 12% | uc.pt |

| Pyrimidine Synthesis | 2H-azirines | Isocyanides, Pd catalysis | Polysubstituted pyrimidines | Good | acs.org |

Formation of Aziridines and Related Strained Ring Systems

While this compound itself is a strained system, it can also participate in reactions that form other aziridines or related strained ring structures.

Under base catalysis, 3-phenyl-2H-azirines can react with alcohols or sulfinic acids to yield aziridine (B145994) products uzh.ch. The dehalogenation of 2-halo-3-phenyl-2H-azirine-2-carboxylates using reducing agents like sodium borohydride (B1222165) or tributyltin hydride can also lead to the formation of this compound-2-carboxylates, which are themselves azirine derivatives, sometimes proceeding through transient aziridine intermediates core.ac.uk. Moreover, organometallic complexes, such as diazatitanacyclohexenes formed from titanium(II) reagents and azirines, represent related strained ring systems that can be generated nih.gov.

Table 5.1.3: Formation of Aziridines and Related Strained Ring Systems from this compound Derivatives

| Reaction Type | Azirine Derivative | Reagent/Conditions | Product | Yield | Citation |

| Aziridine Formation | 3-phenyl-2H-azirines | Alcohols, base catalysis | Aziridines | N/A | uzh.ch |

| Aziridine Formation | 3-phenyl-2H-azirines | Sulfinic acids, base catalysis | Aziridines | N/A | uzh.ch |

| Azirine Formation (via dehalogenation) | 2-halo-3-phenyl-2H-azirine-2-carboxylates | NaBH₄, 0 °C, 24 h | This compound-2-carboxylate | 30% | core.ac.uk |

| Strained Ring Formation | 2,3-diphenyl-2H-azirine | Cp₂Ti(BTMSA) | Diazatitanacyclohexene | N/A | nih.gov |

Contributions to Chiral Molecule Synthesis

The inherent chirality that can be introduced or manipulated through reactions involving 3-phenyl-2H-azirines makes them valuable in the synthesis of enantiomerically pure compounds.

Asymmetric Transformations and Kinetic Resolution

This compound derivatives are amenable to asymmetric synthesis and kinetic resolution processes.

Kinetic Resolution: Lipase-catalyzed kinetic resolution of this compound-2-methanol has been successfully performed, with enhanced enantioselectivity achieved by lowering the reaction temperature to -40 °C nii.ac.jpacs.orgacs.org. Reductive kinetic resolution strategies employing chiral ligands in conjunction with copper catalysts can also induce stereoselective ring-opening and re-closure of the azirine ring, leading to the preferential formation of one enantiomer .

Asymmetric Synthesis: The development of synthetic routes to chiral 3-amino-2H-azirines has been a focus of research, providing access to enantiomerically enriched building blocks nih.goviucr.orguzh.ch. Furthermore, the addition of organolithium reagents to 2H-azirines in the presence of Lewis acids has been explored for enantioselective transformations diva-portal.org.

Table 5.2.1: Asymmetric Transformations and Kinetic Resolution involving this compound Derivatives

| Reaction Type | Azirine Derivative | Reagent/Catalyst | Conditions | Outcome | Enantioselectivity | Citation |

| Kinetic Resolution | This compound-2-methanol | Lipase | Low temperature (-40 °C) | Enhanced enantioselectivity | High | nii.ac.jpacs.org |

| Kinetic Resolution | Racemic 2H-azirines | Chiral ligand, CuTC catalyst, borane | Reductive kinetic resolution | Preferential formation of one enantiomer | Not specified | |

| Asymmetric Synthesis | Precursors for 3-amino-2H-azirines | Various synthetic methods | (Specific methods vary) | Synthesis of chiral 3-amino-2H-azirines | Not specified | nih.goviucr.org |

| Asymmetric Addition | 2H-azirines | Organolithium reagents, Lewis acids | Enantioselective addition | Access to chiral products | Not specified | diva-portal.org |

Precursors for Chiral Amines and Amino Acid Derivatives

The ability of 3-phenyl-2H-azirines to undergo highly regio- and stereoselective ring-opening reactions makes them valuable precursors for the stereoselective synthesis of chiral amines and amino acid derivatives researchgate.net. Chiral azirines, obtained through asymmetric synthesis or resolution, can be transformed into enantiomerically pure amines and amino acid building blocks, which are fundamental components of many biologically active molecules core.ac.ukacs.org.

Construction of Polyheterocyclic and Fused Ring Systems

The inherent ring strain and unique electronic configuration of this compound render it a highly versatile synthon for constructing complex polyheterocyclic and fused ring systems. Its ability to undergo various cycloaddition and annulation reactions, often initiated by ring opening or C-N bond cleavage, allows for the efficient assembly of intricate molecular architectures. Researchers have leveraged these properties to develop novel synthetic pathways towards diverse heterocyclic scaffolds.

One significant application involves the annulation reactions of this compound with donor-acceptor cyclopropanes. Under thermal conditions and in the presence of a Lewis acid, these reactions lead to the formation of unusual azabicyclic scaffolds that incorporate an aziridine moiety. The proposed mechanism involves a vinyl nitrene intermediate, highlighting the azirine's capacity to generate reactive species capable of complex cyclizations acs.org.

Furthermore, this compound can participate in domino reactions with acylketenes, which are generated in situ from the thermolysis of 5-arylfuran-2,3-diones. This interaction can result in either bridged bicyclic systems, such as 5,7-dioxa-1-azabicyclo[4.4.1]undeca-3,8-diene-2,10-diones, or ortho-fused heterocyclic systems, like 6,6a,12,12a-tetrahydrobis cymitquimica.comuzh.choxazino[3,2-a:3′,2′-d]pyrazine-4,10-diones beilstein-journals.org. The formation of the latter, which involves the coupling of two azirine molecules and two acylketene molecules, is particularly favored when the aryl substituent on the azirine lacks electron-withdrawing groups beilstein-journals.org. DFT calculations suggest that these domino reactions may proceed via an acid-catalyzed dimerization of the azirine to a dihydropyrazine, followed by consecutive cycloaddition with acylketenes beilstein-journals.org.

Transition metal catalysis also plays a crucial role in harnessing the synthetic potential of this compound for constructing fused systems. For instance, reactions of titanium(II) complexes with this compound can lead to the formation of diazatitanacyclohexene intermediates. While the unsubstituted this compound derivative (8) proved to be unstable, decomposing to cyclopentadiene, related methyl-substituted analogs were found to be more thermally robust nih.gov. These reactions are thought to proceed via oxidative addition of Ti(II) into the azirine's C–N bond, forming an azatitanacyclobutene intermediate, which then undergoes C═N insertion with a second azirine molecule nih.gov.

The reactivity of this compound derivatives, such as methyl this compound-2-carboxylate, has also been explored in the context of chiral synthesis. For example, reductive kinetic resolution using copper catalysts and chiral ligands can yield chiral aziridines with high enantiomeric excess, which are valuable intermediates for pharmaceutical synthesis .

Moreover, the C=N double bond of 2H-azirines, including this compound, can participate in cycloaddition reactions. Reactions with heteroallenes can yield [2+2] or [2+2+2] cycloadducts and their derivatives, further expanding the repertoire of accessible polyheterocyclic structures uzh.ch. The aldehyde derivative, this compound-2-carboxaldehyde, is particularly useful as its aldehyde functionality can react selectively with nucleophiles like amines, Grignard reagents, and Wittig reagents, leading to a variety of substituted azirines that can subsequently be transformed into diverse heterocyclic rings such as oxazoles, imidazoles, pyrazoles, pyrroles, and benzazepines orgsyn.org.

Data Table: Examples of Polyheterocyclic and Fused Ring System Construction Using this compound

| Reaction Type | Reactants | Product Class | Key Conditions/Catalyst | Yield (Typical) | Reference |

| Annulation Reaction | This compound + Donor-acceptor cyclopropanes | Azabicyclic scaffolds with embedded aziridine | Heat, Lewis acid | Not specified | acs.org |

| Domino Reaction | 3-Aryl-2H-azirines + Acylketenes (from 5-arylfuran-2,3-diones) | Bridged bicyclic systems (e.g., dioxa-azabicyclo[4.4.1]undecadienes) or ortho-fused systems (oxazino[3,2-a:3′,2′-d]pyrazines) | Thermolysis of furan-2,3-diones | Varies | beilstein-journals.org |

| Titanium-Mediated Cyclization | This compound + Titanium(II) complex | Diazatitanacyclohexenes (often unstable intermediates) | Titanium(II) | Not specified | nih.gov |

| [2+2] and [2+2+2] Cycloadditions | This compound + Heteroallenes | Various polyheterocyclic systems | Not specified | Not specified | uzh.ch |

| Nucleophilic Addition/Ring Transformation | This compound-2-carboxaldehyde + Amines, Grignard, Wittig reagents | Substituted azirines, leading to oxazoles, imidazoles, pyrazoles, pyrroles, benzazepines upon further reaction | Various nucleophiles | Good yields | orgsyn.org |

| Reductive Kinetic Resolution (for chiral aziridines) | Methyl this compound-2-carboxylate + Pinacolborane (HBPin) | Chiral aziridines | CuTC (5 mol%), chiral ligand (6 mol%), -65°C, DCM | Up to 89% ee |

Compound List:

this compound

Methyl this compound-2-carboxylate

2,3-Diphenyl-2H-azirine

this compound-2-carboxaldehyde

Dimethyl this compound-2,2-dicarboxylate

2-Formyl-3-phenyl-2H-azirine

(E)-3-(3-Phenyl-2H-azirin-2-yl)acrolein

Donor-acceptor cyclopropanes

Acylketenes

5-Arylfuran-2,3-diones

Titanium(II) complexes

Diazatitanacyclohexenes

Azatitanacyclobutene

Heteroallenes

Pinacolborane (HBPin)

CuTC (Copper(I) thiophene-2-carboxylate)

Pyrroles

Imidazoles

Pyrazoles

Oxazoles

Benzazepines

Advanced Research Directions and Future Outlook

Exploration of Novel Catalytic Systems (e.g., Photocatalysis, Organocatalysis)

The development of advanced catalytic methods is a key frontier for unlocking the synthetic potential of 3-phenyl-2H-azirine. While traditional thermal and photochemical reactions are well-established, modern catalytic approaches promise greater efficiency, selectivity, and sustainability.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating 2H-azirines under mild conditions. thieme-connect.com Research has demonstrated the three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen to generate highly substituted oxazoles. This process utilizes an acridinium (B8443388) salt as a photocatalyst under blue LED irradiation at room temperature, showcasing an environmentally friendly approach that uses molecular oxygen as the oxidant. Another strategy involves a [3+2] cycloaddition of 2H-azirines with aldehydes, followed by an oxidative aromatization sequence, to produce 2,4,5-trisubstituted oxazoles. thieme-connect.com

Organocatalysis: The use of metal-free small organic molecules as catalysts is a growing area of interest. For instance, Rose Bengal, an organic dye, has been employed as an organophotoredox catalyst for the regioselective C(sp³)-H acyloxylation of aryl-2H-azirines with (diacetoxy)iodobenzene. organic-chemistry.org This reaction proceeds at room temperature under aerobic conditions. organic-chemistry.org Furthermore, Lewis acids like Boron trifluoride (BF3) have been shown to catalyze the reactions of 3-amino-2H-azirines with non-acidic N-nucleophiles, where the catalyst activates the azirine ring by complexing with the ring nitrogen atom. nih.goviucr.org

| Catalytic System | Catalyst Example | Reaction Type | Key Features |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Acridinium Salt | Three-component cyclization | Mild conditions, uses O₂ as an oxidant. |

| Visible-Light Photoredox Catalysis | 9-Mesityl-10-methylacridinium perchlorate | [3+2] Cycloaddition/Oxidative Aromatization | One-pot synthesis of oxazoles. thieme-connect.com |

| Organophotoredox Catalysis | Rose Bengal | C(sp³)-H Acyloxylation | Metal-free, aerobic conditions. organic-chemistry.org |

| Lewis Acid Catalysis | Boron trifluoride (BF₃) | Reaction with N-nucleophiles | Activation via complexation with azirine nitrogen. nih.goviucr.org |

Development of New Reactivity Modes and Synthetic Equivalents

A primary avenue of ongoing research is the discovery of new ways in which the strained azirine ring can be manipulated to build molecular complexity. The inherent ring strain of this compound makes it susceptible to various ring-opening and rearrangement reactions, which can be harnessed for novel synthetic applications.

The photochemical cleavage of the C(2)-C(3) bond in 2H-azirines is a well-known process that generates highly reactive nitrile ylide intermediates. researchgate.netuzh.ch These 1,3-dipoles are pivotal synthetic intermediates that readily participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as electron-deficient alkenes, aldehydes, and nitriles. thieme-connect.comresearchgate.netuzh.ch This reactivity establishes 2H-azirines as versatile synthetic equivalents of 1,3-dipoles for the construction of five-membered heterocyclic rings like pyrrolines and oxazolines. thieme-connect.comuzh.ch

Beyond this classic reactivity, researchers are exploring alternative modes of activation. For example, transition metal catalysis can promote different bond cleavages. A copper/silver-catalyzed annulation of 3-aryl-2H-azirines with anthranils proceeds via cleavage of the N-C2 bond of the azirine, a departure from the typical photochemical C-C bond cleavage. nih.gov This distinct reactivity mode leads to the formation of (quinazolin-2-yl)methanone derivatives. nih.gov Similarly, reactions with carboxylic acids lead to ring opening to form N-phenacylcarboxamides. nih.govuzh.ch

| Reactivity Mode | Conditions | Intermediate/Key Step | Synthetic Equivalent | Product Class |

|---|---|---|---|---|

| Photochemical C-C Cleavage | UV Irradiation | Nitrile Ylide | 1,3-Dipole | Pyrrolines, Oxazolines. uzh.ch |

| Cu/Ag-Catalyzed N-C Cleavage | Cu/Ag Catalyst | Annulation with Anthranils | N/A | (Quinazolin-2-yl)methanones. nih.gov |

| Acid-Promoted Ring Opening | Carboxylic Acids | Nucleophilic attack | Activated imine | N-phenacylcarboxamides. nih.govuzh.ch |

Mechanistic Elucidation of Unprecedented Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for predicting outcomes and designing new reactions. The photochemistry of this compound is particularly complex and has been a subject of detailed mechanistic investigation. acs.orgresearchgate.net

Computational studies using methods like CASSCF and CASPT2 have been employed to discuss the mechanisms of 2H-azirine photoreactions. researchgate.net A key finding is the wavelength-dependent nature of the photochemistry. Irradiation with short-wavelength light typically leads to the cleavage of the C-C bond to produce a nitrile ylide. researchgate.net Conversely, longer-wavelength irradiation can favor cleavage of the C-N bond, resulting in the formation of a vinylnitrene intermediate. researchgate.net This dual reactivity allows for selective access to different product manifolds based on the experimental conditions. The photochemical rearrangement of 2-benzoyl-3-phenyl-2H-azirine to 3,5-diphenylisoxazole, for example, is understood to occur via a triplet vinylnitrene intermediate. nih.gov Further investigations into the factors that control this selectivity, such as substituent effects and solvent polarity, will continue to be a significant research focus.

Integration with High-Throughput Experimentation and Machine Learning in Reaction Discovery

The future of chemical synthesis, including the exploration of this compound chemistry, will increasingly rely on the integration of automation and data-driven approaches.

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, solvents, bases, and temperatures, in a parallel fashion. seqens.comnih.gov This technology could be transformative for discovering novel transformations of this compound. Instead of a traditional one-by-one trial-and-error process, HTE would enable researchers to efficiently map out the reaction space to identify optimal conditions for known reactions or discover entirely new reactivity. seqens.comchemrxiv.org Given the sensitivity of azirine chemistry to subtle changes in conditions, HTE is an ideal tool to accelerate the development of robust and general synthetic methods. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenyl-2H-azirine, and how are these products characterized?

- Methodology : The most common synthesis involves treating trimethylhydrazonium iodide salts under controlled conditions (e.g., sublimation at 0.03 mm Hg) to yield this compound derivatives. Characterization typically employs NMR (e.g., δ 7.04–8.52 ppm for aromatic protons), IR (notable peaks at ~2230 cm⁻¹ for C≡N stretching), and mass spectrometry (base peak at m/z 182) . Alternative routes include condensation reactions with allylamine in benzene using p-toluenesulfonic acid as a catalyst, followed by purification via thick-layer chromatography .

Q. How does the thermal stability of this compound influence experimental design?

- Methodology : Thermal decomposition studies (e.g., sublimation at 500°C under vacuum) reveal that this compound undergoes ring-opening to form pyridine derivatives (e.g., 2,5-dimethyl-6-phenylpyridine in 34% yield). Researchers must use short reaction times and low pressures to minimize side reactions. Product isolation requires techniques like cold-finger trapping and chromatography with ether-hexane eluents .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Methodology : ¹H NMR is essential for identifying substituent patterns (e.g., AB coupling in pyridine derivatives). IR spectroscopy detects functional groups like formyl (5.70–6.05 µm⁻¹) and nitrile stretches. UV-Vis (e.g., λmax = 242 nm, ε = 14,000) and mass spectrometry (M⁺ peaks at m/z 183–184) further validate purity and molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the divergent products from thermolysis vs. photolysis of this compound derivatives?

- Methodology : Thermolysis proceeds via C–C bond cleavage (barrier >50 kcal/mol) to generate nitrile ylides, while photolysis (via S₁/S₀ conical intersections) induces ultrafast (<100 fs) C–N bond cleavage. Computational studies (e.g., CASSCF dynamics simulations) show that phenyl substituents stabilize ππ* states, altering reaction pathways. Experimental validation involves comparing product distributions under varied light sources and temperatures .

Q. How do computational models reconcile contradictions in experimental data on azirine decomposition?

- Methodology : Density functional theory (DFT) and trajectory surface hopping simulations reveal that discrepancies in product ratios (e.g., pyridines vs. pyrazoles) arise from competing pathways influenced by substituent electronic effects. For example, 3-phenyl substitution lowers the energy barrier for C–N cleavage by 8–10 kcal/mol compared to unsubstituted azirines .

Q. What role does this compound play in polymer chemistry, and how is its reactivity optimized?

- Methodology : this compound acts as an electrophile in polypeptide functionalization, achieving near-quantitative side-chain modification (e.g., triazole formation via Huisgen cycloaddition). Optimization involves screening reaction conditions (solvent polarity, temperature) and monitoring conversion via FT-IR (disappearance of azirine C–N stretches at ~1600 cm⁻¹) .

Q. How can researchers resolve contradictions in reported yields of azirine-derived heterocycles?

- Methodology : Contradictions often stem from differences in reaction conditions (e.g., thermolysis at 500°C vs. reflux in xylene). Systematic analysis using high-throughput screening (e.g., varying solvents, catalysts) and kinetic studies (e.g., Arrhenius plots) can identify optimal parameters. For example, allylimine thermolysis in xylene yields 84% pyrazoles, while photolysis in benzene produces 85% imidazoles .

Methodological Notes

- Data Validation : Cross-reference NMR/IR data with authentic samples synthesized via independent routes (e.g., allylation of indoles or pyrazoles) to confirm structural assignments .